molecular formula C14H23NO3S2 B2681519 4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide CAS No. 2320474-59-5

4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide

Cat. No. B2681519
CAS RN: 2320474-59-5
M. Wt: 317.46
InChI Key: WRBIWVIBBXLAMP-UHFFFAOYSA-N
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Description

4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is a compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMBS and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

EMBS works by inhibiting specific enzymes and pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. By inhibiting HDACs, EMBS can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
EMBS has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, EMBS has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to modulate the immune system and inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using EMBS in lab experiments is its specificity for HDAC inhibition. This makes it a useful tool for studying the role of HDACs in cancer development and other diseases. However, one limitation of using EMBS is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness in certain experiments or applications.

Future Directions

There are several potential future directions for research on EMBS. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of EMBS. Additionally, research could focus on the use of EMBS in combination with other drugs or therapies to enhance its effectiveness. Finally, further research could explore the potential therapeutic applications of EMBS in other diseases beyond cancer.

Synthesis Methods

EMBS can be synthesized using a variety of methods, including the reaction of 4-ethylbenzenesulfonyl chloride with 2-methoxy-4-methylsulfanylbutylamine. Other methods involve the use of different reagents and catalysts, but the overall process typically involves multiple steps and requires specialized equipment.

Scientific Research Applications

EMBS has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Research has shown that EMBS can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival. Additionally, EMBS has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in other diseases.

properties

IUPAC Name

4-ethyl-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S2/c1-4-12-5-7-14(8-6-12)20(16,17)15-11-13(18-2)9-10-19-3/h5-8,13,15H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBIWVIBBXLAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC(CCSC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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